molecular formula C11H8FNO2S B3043474 [(6-Fluoroquinolin-4-yl)thio]acetic acid CAS No. 874766-46-8

[(6-Fluoroquinolin-4-yl)thio]acetic acid

Cat. No.: B3043474
CAS No.: 874766-46-8
M. Wt: 237.25 g/mol
InChI Key: CGKOSIAETLFECS-UHFFFAOYSA-N
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Description

[(6-Fluoroquinolin-4-yl)thio]acetic acid is a heterocyclic compound featuring a quinoline core substituted with a fluorine atom at position 6 and a thioacetic acid group at position 4. Quinoline derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and plant growth regulatory properties . The fluorine substituent enhances electronegativity and metabolic stability, while the thioacetic acid moiety improves solubility and facilitates chemical modifications . This compound has shown promise as a rhizogenesis stimulator in plant microclonal propagation, particularly in Paulownia clones .

Properties

IUPAC Name

2-(6-fluoroquinolin-4-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2S/c12-7-1-2-9-8(5-7)10(3-4-13-9)16-6-11(14)15/h1-5H,6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKOSIAETLFECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1F)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-Fluoroquinolin-4-yl)thio]acetic acid typically involves the reaction of 6-fluoroquinoline with thioacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

[(6-Fluoroquinolin-4-yl)thio]acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted quinoline derivatives .

Scientific Research Applications

[(6-Fluoroquinolin-4-yl)thio]acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [(6-Fluoroquinolin-4-yl)thio]acetic acid involves its interaction with specific molecular targets and pathways. The fluoroquinoline moiety is known to interact with DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. This interaction inhibits the enzymes’ activity, leading to the disruption of bacterial DNA synthesis and cell death.

Comparison with Similar Compounds

Structural Features

Compound Name Core Structure Substituents (Position) Key Functional Groups
[(6-Fluoroquinolin-4-yl)thio]acetic acid Quinoline -F (6), -SCH₂COOH (4) Thioacetic acid, Fluorine
2-((5-Methyltriazino[5,6-b]indol-3-yl)thio)acetic acid derivatives Triazinoindole -SCH₂COOH (3), -CH₃ (5) Thioacetic acid, Triazine
S2d (2-((benzoyl-D-alanyl)thio)acetic acid) Peptide conjugate -SCH₂COOH, Benzoyl-D-alanyl Thioacetic acid, Amide bond
(6-Chloro-2-oxo-4-phenylquinolin-3-yl)acetic acid Quinoline -Cl (6), -COOH (3), -Ph (4) Acetic acid, Chlorine
Thiosemicarbazones of [(1-aryl-5-formylimidazol-4-yl)thio]acetic acid Imidazole-thioacetic acid -SCH₂COOH, Thiosemicarbazone Thioacetic acid, Imidazole

Key Observations :

  • The quinoline core in this compound distinguishes it from triazinoindole or imidazole-based analogs.
  • Fluorine at position 6 provides electronic effects distinct from chlorine (e.g., in ) or methoxy groups .

Comparison :

  • Quinoline derivatives rely on halogen displacement, whereas triazinoindole derivatives involve condensation reactions. Sodium salt formation is a common strategy to improve bioavailability .

Physicochemical Properties

Property This compound Sodium Salt (QAC-3-6) Triazinoindole-thioacetamide () S2d ()
log P (Lipophilicity) ~2.5 (predicted) ~1.8 (ionized form) ~3.1 ~1.2
Water Solubility Moderate High Low High
Bioavailability Moderate High Low (due to high log P) High

Key Observations :

  • Sodium salts of this compound exhibit higher water solubility (log D ~1.8 at pH 7) compared to neutral forms, enhancing rhizogenic activity in plants .

Key Observations :

  • Sodium salts of quinoline-thioacetic acids show higher biological efficacy but increased toxicity due to improved bioavailability .
  • Fluorine substitution reduces toxicity compared to unsubstituted quinoline derivatives .

Biological Activity

[(6-Fluoroquinolin-4-yl)thio]acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and antiparasitic properties, as well as its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C10H8FN1O2SC_{10}H_8FN_1O_2S. The presence of a fluorine atom at the 6-position of the quinoline ring is significant, as it may influence the compound's biological properties compared to other similar compounds with different halogen substitutions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . Its effectiveness against various bacterial strains highlights its potential as an antibiotic agent.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antiparasitic Activity

In addition to its antimicrobial effects, this compound has shown antiparasitic activity . Studies suggest that it can inhibit the growth of certain parasites, making it a candidate for further research in treating parasitic infections.

Case Study: Antiparasitic Effects

In a study conducted on Plasmodium falciparum, the causative agent of malaria, this compound demonstrated significant inhibitory effects on parasite proliferation, with an IC50 value of approximately 25 µM. This finding suggests its potential utility in antimalarial drug development .

The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets. Preliminary studies indicate that it may act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of this compound. The fluorine substitution at the 6-position is believed to enhance lipophilicity and improve membrane permeability, which may contribute to its antimicrobial efficacy.

Table 2: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-((6-Chloroquinolin-4-yl)thio)acetic acidChloro group at 6-positionModerate antimicrobial activity
2-(Quinolin-4-yl)thioacetic acidNo halogen substitutionLow antimicrobial activity
This compound Fluorine substitution enhances activityHigh antimicrobial and antiparasitic activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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